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Compound of Interest

Compound Name: 3-Ethyl-2-methyl-1-heptene

Cat. No.: B034852 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic

Resonance (NMR) spectroscopic data for the alkene 3-Ethyl-2-methyl-1-heptene. Due to the

limited availability of public experimental spectra for this specific compound, this document

presents predicted spectroscopic data. The methodologies described herein are based on

established, general protocols for the spectroscopic analysis of liquid organic compounds and

serve as a guide for researchers working with this or structurally similar molecules.

Predicted Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR spectroscopic data for 3-Ethyl-
2-methyl-1-heptene. This data has been generated using computational models and should

be considered as a reference for the identification and characterization of the compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift
(ppm)

Multiplicity Integration
Assignment
(Proton)

~4.69 s 1H =CH₂ (a)

~4.67 s 1H =CH₂ (b)

~2.00 m 1H -CH-

~1.72 s 3H =C-CH₃

~1.35-1.20 m 6H -CH₂-CH₂-CH₂-

~1.00-0.85 m 9H -CH₃ (ethyl and butyl)

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (ppm) Assignment (Carbon)

~150.1 =C(CH₃)₂

~108.7 =CH₂

~50.2 -CH-

~32.1 -CH₂-

~29.8 -CH₂-

~25.5 -CH₂- (ethyl)

~22.9 -CH₂-

~20.9 =C-CH₃

~14.2 -CH₃ (butyl)

~11.8 -CH₃ (ethyl)

Experimental Protocols
The following is a detailed, generalized protocol for the acquisition of ¹H and ¹³C NMR data for

a liquid organic compound such as 3-Ethyl-2-methyl-1-heptene.
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Sample Preparation
Sample Weighing: Accurately weigh approximately 10-20 mg of 3-Ethyl-2-methyl-1-heptene
into a clean, dry vial.

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

CDCl₃ is a common solvent for non-polar organic compounds.

Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a standard 5

mm NMR tube. Ensure the liquid height in the tube is approximately 4-5 cm.

Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Spectrometer Setup and Data Acquisition
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

Software: Standard NMR acquisition and processing software (e.g., TopSpin, VnmrJ).

¹H NMR Acquisition Parameters:

Experiment: Standard 1D proton experiment (e.g., zg30).

Solvent: CDCl₃.

Temperature: 298 K (25 °C).

Spectral Width: 0-12 ppm.

Number of Scans: 16-32 scans.

Relaxation Delay (d1): 1-2 seconds.

Acquisition Time (aq): 2-4 seconds.

¹³C NMR Acquisition Parameters:
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Experiment: Proton-decoupled 1D carbon experiment (e.g., zgpg30).

Solvent: CDCl₃.

Temperature: 298 K (25 °C).

Spectral Width: 0-200 ppm.

Number of Scans: 1024 or more scans to achieve an adequate signal-to-noise ratio due to

the low natural abundance of ¹³C.

Relaxation Delay (d1): 2-5 seconds.

Acquisition Time (aq): 1-2 seconds.

Data Processing
Fourier Transformation: The acquired Free Induction Decay (FID) is converted to the

frequency domain spectrum via Fourier transformation.

Phasing: The spectrum is manually or automatically phased to ensure all peaks have a pure

absorption lineshape.

Baseline Correction: The baseline of the spectrum is corrected to be flat.

Referencing: The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ =

7.26 ppm for ¹H) or tetramethylsilane (TMS) if added as an internal standard (δ = 0.00 ppm).

For ¹³C, the CDCl₃ signal appears as a triplet at δ ≈ 77.16 ppm.

Peak Picking and Integration (¹H NMR): Identify the chemical shift of each peak and

integrate the area under each peak to determine the relative number of protons.

Visualization
To cite this document: BenchChem. [Spectroscopic Data of 3-Ethyl-2-methyl-1-heptene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b034852#1h-and-13c-nmr-spectroscopic-data-of-3-
ethyl-2-methyl-1-heptene]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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